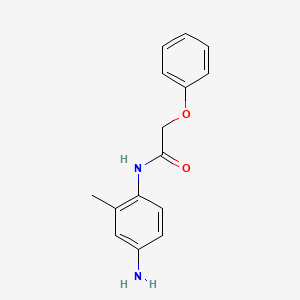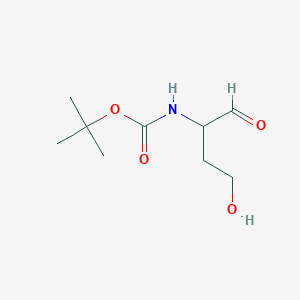![molecular formula C21H20Cl2N2O3 B2712313 2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851408-08-7](/img/structure/B2712313.png)
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C21H20Cl2N2O3 and its molecular weight is 419.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Global Trends and Studies on Herbicide Toxicity : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to the given compound, highlights the rapid advancement in understanding its toxicology and mutagenicity. Studies have focused on occupational risks, neurotoxicity, resistance to herbicides, effects on non-target species, and molecular imprinting, suggesting a comprehensive analysis of environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Chlorophenols in Waste Incineration : Chlorophenols (CPs), which include compounds like the one , have been identified as precursors to dioxins in municipal solid waste incineration. This review provides insights into the pathways of CP generation and their role in forming more toxic byproducts, emphasizing the need for managing these compounds in industrial processes (Peng et al., 2016).
Biodegradation and Microbial Remediation
- Microbial Degradation of Herbicides : Studies on 2,4-D have revealed the crucial role of microorganisms in degrading herbicides based on this compound. The focus on microbial remediation provides a pathway for reducing environmental pollution caused by such chemicals, highlighting the potential for scientific research in developing bioremediation strategies (Magnoli et al., 2020).
Mechanisms of Action and Health Effects
- Toxicity and Exposure Impact : Research on the impact of 2,4-D on human health and ecosystems has shown that exposure, even at low concentrations, can have significant effects on non-target organisms. This suggests the importance of understanding the mechanisms through which such compounds exert their toxic effects and the need for regulations to protect human and environmental health (Islam et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-12-3-4-14-9-15(21(27)25-20(14)13(12)2)7-8-24-19(26)11-28-18-6-5-16(22)10-17(18)23/h3-6,9-10H,7-8,11H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAVACBYWUNCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)



![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)

![2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2712240.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2712243.png)
![1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712244.png)
![(8R,9S)-9-Bromo-1,4-dioxaspiro[4.4]nonan-8-ol](/img/structure/B2712248.png)
![Hydrazine, [(4,4-difluorocyclohexyl)methyl]-, hydrochloride (1:2)](/img/structure/B2712249.png)

![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712251.png)
